Fmoc-D-homophenylalanine

説明

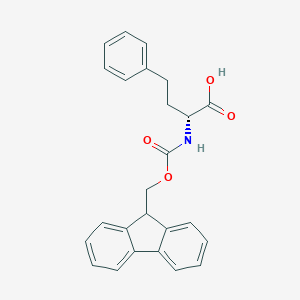

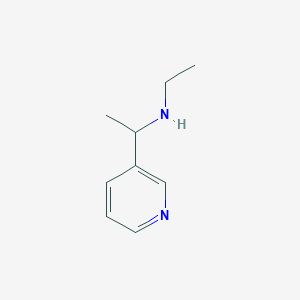

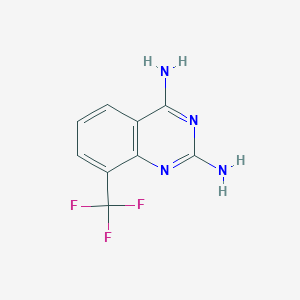

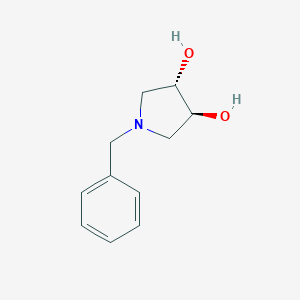

Fmoc-D-homophenylalanine is a heterocyclic organic compound . It appears as off-white solids or powder . Its molecular formula is C25H23NO4 .

Synthesis Analysis

The synthesis of Fmoc-D-homophenylalanine involves several steps. One of the methods involves the use of Fmoc-FF dipeptide, which is one of the most studied peptide hydrogelators . The preparation of Fmoc-FF hydrogel involves different strategies, and the final material obtained is deeply dependent on the preparation method .Molecular Structure Analysis

The molecular structure of Fmoc-D-homophenylalanine is represented by the molecular formula C25H23NO4 . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis

Fmoc-D-homophenylalanine is an off-white solid or powder . It has a molecular weight of 401.45 . More detailed physical and chemical properties can be determined using various analytical techniques.科学的研究の応用

Self-Assembly and Nanostructure Formation

- Fmoc-D-homophenylalanine is involved in the self-assembly of peptides, such as diphenylalanine peptide (FF), which forms rigid tubular nanostructures. These structures are crucial in Alzheimer’s disease research, specifically related to β-amyloid polypeptide. The presence of fluorenyl groups, like Fmoc, alters the assembly preferences of phenylalanine-homopeptides, affecting the morphology of the assemblies. This has implications for technological applications where the structure is key (Mayans & Alemán, 2020).

Antibacterial Applications

- Fmoc-D-homophenylalanine derivatives have shown potent antimicrobial activity. Modifications in the side-chain of amino acids like phenylalanine can lead to the development of new injectable biomaterials with improved antimicrobial properties, particularly against gram-positive bacteria (Misra et al., 2021).

Biomedical Material Development

- The use of Fmoc-protected amino acids, including Fmoc-D-homophenylalanine, has been explored for the development of antibacterial and anti-inflammatory biomedical materials. Their incorporation in resin-based composites results in materials that inhibit bacterial growth without being cytotoxic to mammalian cell lines. This is a significant advancement in the field of biomedical material development (Schnaider et al., 2019).

Synthesis and Modification for Signal Transduction Studies

- Fmoc-D-homophenylalanine has been utilized in the synthesis of peptides for signal transduction studies. The creation of Fmoc-protected derivatives enables the preparation of inhibitors directed against various signal transduction pathways (Yao et al., 1999).

Drug Delivery and Therapeutic Applications

- Fmoc-modified amino acids and peptides, including Fmoc-D-homophenylalanine, are significant in the development of functional materials for drug delivery and therapeutic applications. Their self-assembly features and inherent properties like hydrophobicity are critical for these applications (Tao et al., 2016).

Enhanced Hydrogel Properties

- The modification of Fmoc-D-homophenylalanine influences the formation and properties of hydrogels. For example, changes in pH can significantly impact the self-assembly process and structural transitions of Fmoc-diphenylalanine, which are essential for the development of advanced hydrogel materials (Tang et al., 2009).

Optical Property Modulation

- The self-assembly of Fmoc-D-homophenylalanine can modulate the optical properties of the Fmoc group, which is crucial for applications in materials science and nanotechnology. The organization of Fmoc groups in specific arrangements can lead to unique fluorescent emission peaks and absorbance characteristics (Tao et al., 2015).

Safety And Hazards

将来の方向性

Fmoc-D-homophenylalanine has been studied for its potential applications in different fields, such as biomedical and industrial fields . Research on novel materials with enhanced mechanical properties, stability, and biocompatibility has led to the development of novel Fmoc-FF-based hybrid systems . These novel hybrid materials have potential applications in tissue engineering, drug delivery, and catalysis .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHPCIUGLIZADU-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427842 | |

| Record name | Fmoc-D-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-homophenylalanine | |

CAS RN |

135944-09-1 | |

| Record name | Fmoc-D-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)